

# An In-depth Technical Guide to 3-Sulfobenzoic Acid (CAS 121-53-9)

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## Compound of Interest

Compound Name: 3-Sulfobenzoic acid

Cat. No.: B363938

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Sulfobenzoic acid** (CAS: 121-53-9), a versatile aromatic organic compound. This document details its physicochemical properties, spectroscopic profile, synthesis and purification protocols, safety information, and its emerging relevance in drug development, particularly as a scaffold for enzyme inhibitors and receptor modulators.

## Physicochemical and Spectroscopic Data

**3-Sulfobenzoic acid**, also known as m-sulfobenzoic acid, is a white to off-white crystalline solid. Its structure, featuring both a carboxylic acid and a sulfonic acid group on a benzene ring, imparts high polarity and water solubility.<sup>[1][2]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Sulfobenzoic acid** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	121-53-9	[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>5</sub> S	[2]
Molecular Weight	202.18 g/mol	[2]
Appearance	White to off-white crystalline solid	[2]
Melting Point	135-140 °C	[3]
Density	1.62 g/cm <sup>3</sup>	[3]
Solubility	Highly soluble in water; limited solubility in non-polar organic solvents.	[4]
pKa	-0.99 ± 0.15 (Predicted)	[3]
LogP	1.71230	[3]

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **3-Sulfobenzoic acid**. While a comprehensive public database of spectra is not readily available, the expected spectral characteristics are described below based on the analysis of its functional groups and data from related compounds.

### 1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.5-8.5 ppm) due to the di-substituted benzene ring. The acidic protons of the carboxylic acid and sulfonic acid groups will likely appear as broad singlets at a downfield chemical shift, which can be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their chemical shifts influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups.

Spectra for the related sodium 3-sulfobenzoate are available and can serve as a reference.

[\[5\]](#)

### 1.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of **3-Sulfobenzoic acid** will be characterized by the following key absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded hydroxyl group.[\[6\]](#)
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700  $\text{cm}^{-1}$ .[\[7\]](#)
- S=O Stretch (Sulfonic Acid): Strong absorptions typically in the regions of 1350-1340  $\text{cm}^{-1}$  (asymmetric) and 1170-1150  $\text{cm}^{-1}$  (symmetric).
- Aromatic C-H and C=C Stretches: Multiple sharp peaks between 3100-3000  $\text{cm}^{-1}$  and 1600-1450  $\text{cm}^{-1}$ , respectively.[\[6\]](#)[\[8\]](#)

### 1.2.3. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, **3-Sulfobenzoic acid** is expected to be readily ionized.

- Negative Ion Mode ( $[\text{M}-\text{H}]^{-}$ ): The deprotonated molecule would be observed at an  $m/z$  corresponding to its molecular weight minus one.
- Positive Ion Mode ( $[\text{M}+\text{H}]^{+}$ ): The protonated molecule would be observed at an  $m/z$  corresponding to its molecular weight plus one.
- Fragmentation: Tandem MS (MS/MS) would likely show characteristic neutral losses, such as the loss of  $\text{H}_2\text{O}$ ,  $\text{CO}_2$ , and  $\text{SO}_2$ . The fragmentation of aromatic sulfonamides often involves the elimination of  $\text{SO}_2$  via rearrangement.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Experimental Protocols

### Synthesis of 3-Sulfobenzoic Acid

Two primary methods for the synthesis of **3-Sulfobenzoic acid** are detailed below.

#### 2.1.1. Method 1: Sulfonation of Benzoic Acid

This method involves the direct sulfonation of benzoic acid using oleum (fuming sulfuric acid).  
[\[12\]](#)

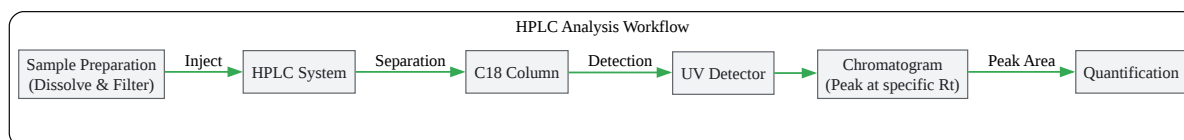
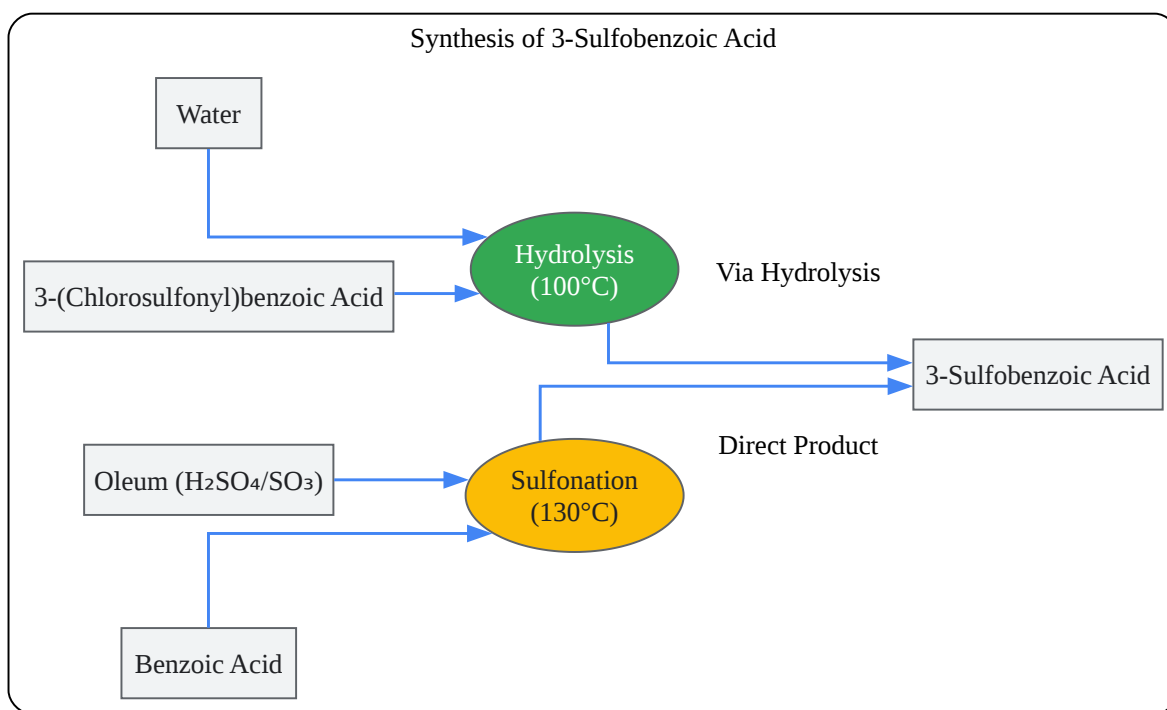
- Reaction: Melt benzoic acid (1 molar equivalent) at 125-130 °C in a suitable reaction flask.
- Slowly add 20% oleum (approximately 4 molar equivalents of SO<sub>3</sub>) while maintaining the temperature between 125-140 °C.
- Hold the reaction mixture at 130 °C for one hour to ensure complete sulfonation.
- Work-up and Purification: Cool the reaction mixture and dissolve it in a saturated sodium chloride solution.
- Heat the solution to 80-85 °C and then cool to 8-12 °C with an ice bath to precipitate the sodium salt of **3-sulfobenzoic acid**.
- Filter the precipitate and wash it with a cold 5% sodium chloride solution.
- The free acid can be obtained by acidification of the sodium salt solution followed by recrystallization.

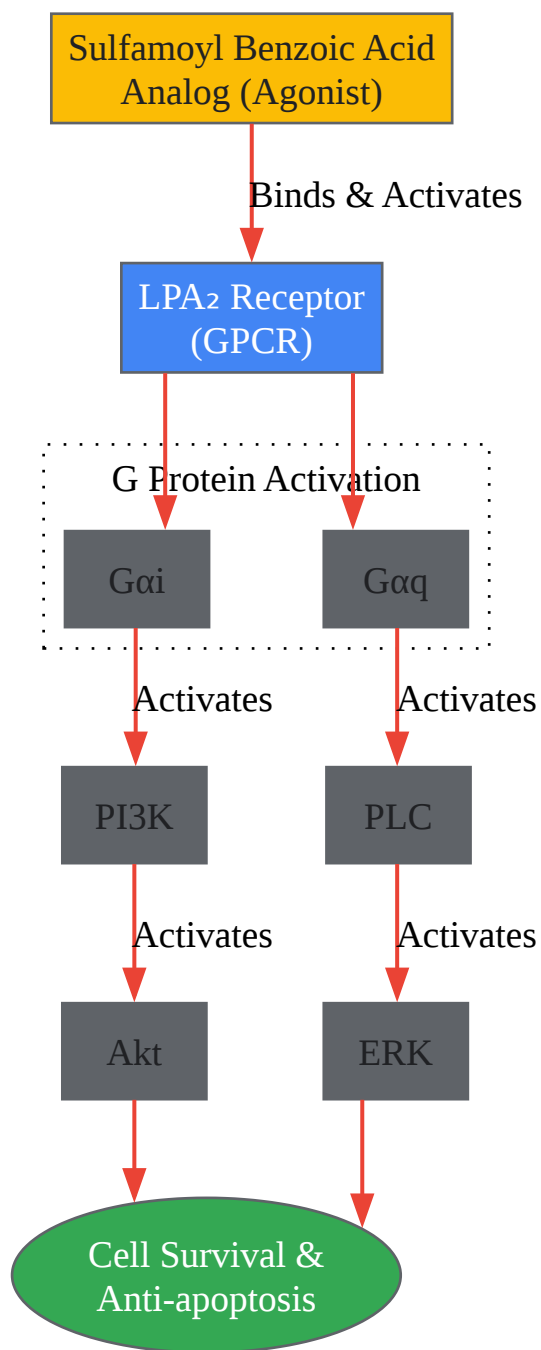
#### 2.1.2. Method 2: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

This patented method provides a high-purity product.[\[13\]](#)

- Reaction: In a reaction vessel, mix 3-(chlorosulfonyl)benzoic acid (1 molar equivalent) with water (approximately 2 parts by weight) and heat at 100 °C for one hour.
- Add a water-immiscible solvent such as toluene or xylene (approximately 3 parts by weight).
- Purification (Azeotropic Distillation): Heat the mixture to reflux and remove water via azeotropic distillation using a Dean-Stark apparatus.
- Cool the reaction mixture to induce precipitation of **3-sulfobenzoic acid**.

- Isolation: Filter the precipitate and dry under vacuum at 100 °C. This method typically yields a product with >97% purity.[\[13\]](#)



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Sulfobenzoic Acid (CAS 121-53-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b363938#3-sulfobenzoic-acid-cas-number-121-53-9\]](https://www.benchchem.com/product/b363938#3-sulfobenzoic-acid-cas-number-121-53-9)

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